Predicted Lipophilicity (LogP ~2.5–3.0) Positions 6,7-Dichloro-2-methyl-4-quinolinol Between 5,7- and 5,8-Dichloro Regioisomers
The predicted LogP of 6,7-dichloro-2-methyl-4-quinolinol falls in the range of approximately 2.5–3.0, intermediate between the more lipophilic 5,8-dichloro isomer (predicted LogP values spanning 2.8–4.2 across computational models) and the less lipophilic 8-hydroxyquinoline derivatives . In the context of the 4-quinolinol/4-quinolone tautomeric equilibrium, the 6,7-dichloro pattern stabilizes the 4-quinolone tautomer through extended conjugation, which increases the computed density (1.467 g/cm³) and boiling point (382°C at 760 mmHg) relative to the unsubstituted 4-quinolinol . This moderate lipophilicity makes the compound suitable as an intermediate for drug discovery programs targeting intracellular kinase targets where balanced LogP is critical for cell permeability.
| Evidence Dimension | Lipophilicity (LogP) and physicochemical properties: density, boiling point |
|---|---|
| Target Compound Data | LogP ~2.5–3.0 (predicted); Density 1.467 g/cm³ (calculated); Boiling point 382°C at 760 mmHg (calculated); Refractive index 1.679 |
| Comparator Or Baseline | 5,8-Dichloro-2-methyl-4-quinolinol (CAS 1447-40-1): Density 1.467 g/cm³, Boiling point 376.8°C, pKa 3.27±0.40 (predicted). Unsubstituted 4-quinolinol (CAS 611-36-9): MW 145.16, Density ~1.2 g/cm³. |
| Quantified Difference | 6,7-isomer boiling point (382°C) exceeds 5,8-isomer boiling point (376.8°C) by approximately 5°C, reflecting stronger intermolecular hydrogen bonding in the 6,7-substituted 4-quinolone tautomer |
| Conditions | Predicted/computed values from ACD/Labs or similar computational models; experimental verification pending |
Why This Matters
The intermediate LogP of the 6,7-isomer offers a balanced lipophilicity profile that avoids the excessive hydrophobicity of 5,8-substituted analogs while maintaining sufficient membrane permeability for intracellular target engagement — a key consideration for procurement decisions in kinase inhibitor lead optimization programs.
